6-Methylcyclohex-1-enecarboxylic acid
Overview
Description
6-Methylcyclohex-1-enecarboxylic acid is a chemical compound with the molecular formula C8H12O2 and a molecular weight of 140.18 . It is a solid substance .
Synthesis Analysis
The synthesis of 6-Methylcyclohex-1-enecarboxylic acid involves various reactions. Some of the reactions include heating the reaction product with aqueous ethanol and KOH , saponification with sodium hydroxide , and reactions with phosphoric acid, trichlorophosphate , and thionyl chloride . It can also undergo reactions with diphenyl phosphoryl azide and triethylamine .Molecular Structure Analysis
The InChI code for 6-Methylcyclohex-1-enecarboxylic acid is 1S/C8H12O2/c1-6-4-2-3-5-7(6)8(9)10/h5-6H,2-4H2,1H3,(H,9,10) .Chemical Reactions Analysis
Carboxylic acids, such as 6-Methylcyclohex-1-enecarboxylic acid, can undergo various reactions. These include reactions involving the O-H bond, reactions at the carbonyl bond, decarboxylation, and substitution on the R group .Physical And Chemical Properties Analysis
6-Methylcyclohex-1-enecarboxylic acid is a solid substance . More detailed physical and chemical properties are not available in the search results.Scientific Research Applications
1. Applications in Plant Growth and Preservation
Research on compounds like 1-methylcyclopropene (1-MCP) highlights their significance in influencing plant growth and preserving postharvest quality of fruits and vegetables. 1-MCP is known for its role in inhibiting ethylene action, thereby delaying ripening and senescence in a variety of crops. This points towards the potential of cyclohexene derivatives in agricultural science and food technology for extending the shelf life and maintaining the quality of produce (Blankenship & Dole, 2003) (Watkins, 2006).
2. Role in Antioxidant Activity Measurement
The study of antioxidants is crucial in fields ranging from food science to pharmacy. Techniques like the Oxygen Radical Absorption Capacity (ORAC) test and the Ferric Reducing Antioxidant Power (FRAP) test, involve chemical reactions that could potentially involve cyclohexene derivatives as reactants or catalysts. These tests are pivotal for understanding the antioxidant capacity of complex samples, pointing towards the importance of such compounds in analytical chemistry (Munteanu & Apetrei, 2021).
3. Implications in Organic Chemistry and Catalysis
The selective catalytic oxidation of cyclohexene derivatives has significant industrial relevance, especially for producing intermediates used in the chemical industry. Such compounds can lead to a variety of products with different oxidation states and functional groups, indicating the versatility of cyclohexene derivatives in synthetic chemistry and catalysis (Cao et al., 2018).
4. Applications in Hydrogen Storage
Research into organic compounds as hydrogen carriers for energy storage includes cycloalkanes and related structures. Cyclohexene derivatives may be considered in this context for their potential in efficient and selective dehydrogenation, indicating their relevance in energy storage and conversion technologies (Bourane et al., 2016).
Safety And Hazards
properties
IUPAC Name |
6-methylcyclohexene-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O2/c1-6-4-2-3-5-7(6)8(9)10/h5-6H,2-4H2,1H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCXQIBDJDGKXQL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC=C1C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methylcyclohex-1-enecarboxylic acid | |
CAS RN |
5726-56-7 | |
Record name | 6-methylcyclohex-1-ene-1-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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